molecular formula C6H7N3O2 B186383 2-Amino-6-methyl-3-nitropyridine CAS No. 21901-29-1

2-Amino-6-methyl-3-nitropyridine

Cat. No. B186383
Key on ui cas rn: 21901-29-1
M. Wt: 153.14 g/mol
InChI Key: LCJXSRQGDONHRK-UHFFFAOYSA-N
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Patent
US07696210B2

Procedure details

6-Methyl-3-nitro-pyridin-2-ylamine (1.3 g, 8.5 mmol) was dissolved in methanol (40 ml). The flask was purged of all oxygen, placed under a nitrogen atmosphere, and charged with Pd/C (150 mg of 10% palladium on carbon). The reaction mixture was purged, and placed under a hydrogen atmosphere, maintained with a balloon. It was allowed to stir for 18 h until the reduction was judged complete. It was then filtered through Celite™ to remove the palladium. The solvent was removed under vacuum to yield the title compound (1.01 g, 96%). 1H NMR (DMSO-d6): δ=6.59 (d, 1H, J=7.5 Hz), 6.19 (d, 1H, J=7.5 Hz), 5.23 (bs, 2H), 4.39 (bs, 2H), 2.11 (s, 3H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([N+:9]([O-])=O)=[CH:4][CH:3]=1>CO>[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([NH2:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
CC1=CC=C(C(=N1)N)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
to stir for 18 h until the reduction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was purged of all oxygen
ADDITION
Type
ADDITION
Details
charged with Pd/C (150 mg of 10% palladium on carbon)
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with a balloon
FILTRATION
Type
FILTRATION
Details
It was then filtered through Celite™
CUSTOM
Type
CUSTOM
Details
to remove the palladium
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=CC=C(C(=N1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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